11,14,17-Eicosatrienoic acid

Catalog No.
S618230
CAS No.
17046-59-2
M.F
C20H34O2
M. Wt
306.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11,14,17-Eicosatrienoic acid

CAS Number

17046-59-2

Product Name

11,14,17-Eicosatrienoic acid

IUPAC Name

(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-

InChI Key

AHANXAKGNAKFSK-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)O

Synonyms

11,14,17-eicosatrienoate, 11,14,17-eicosatrienoic acid, 11,14,17-eicosatrienoic acid, (Z,Z,Z)-isomer

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O

11,14,17-Eicosatrienoic acid, also known as (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid or Bishomo-alpha-linolenic acid, is a long-chain polyunsaturated fatty acid with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol. This compound features three cis double bonds located at the 11th, 14th, and 17th carbon positions of the eicosa (20-carbon) fatty acid chain . It is categorized under omega-3 fatty acids and is structurally similar to alpha-linolenic acid but has an extended carbon chain.

Research suggests ETA may influence various biological processes through its interactions with enzymes and cellular signaling pathways. It can be metabolized into eicosanoids, a group of signaling molecules involved in inflammation, blood clotting, and immune function []. The specific mechanisms by which ETA exerts its effects are still being investigated.

Typical of fatty acids, including:

  • Esterification: The reaction of 11,14,17-eicosatrienoic acid with alcohols yields esters. For instance, when reacted with methanol, it forms methyl 11,14,17-eicosatrienoate.
  • Hydrogenation: The addition of hydrogen across the double bonds can convert it into a saturated fatty acid.
  • Oxidation: The presence of double bonds makes it susceptible to oxidation reactions, which can lead to the formation of hydroperoxides and other oxidation products.

Research indicates that 11,14,17-eicosatrienoic acid exhibits several biological activities:

  • Anti-inflammatory Effects: It has been shown to modulate inflammatory responses in various biological systems. Its structure allows it to serve as a precursor for bioactive lipid mediators involved in inflammation regulation.
  • Cardiovascular Health: Like other omega-3 fatty acids, it may contribute to cardiovascular health by influencing lipid profiles and reducing triglyceride levels in the blood.
  • Cell Signaling: This fatty acid plays a role in cell signaling pathways that are critical for maintaining cellular functions and responses to external stimuli .

The synthesis of 11,14,17-eicosatrienoic acid can be achieved through several methods:

  • Natural Extraction: It can be isolated from certain plant oils and marine sources where it naturally occurs. Common sources include algae and specific seed oils.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step processes starting from simpler fatty acids or using synthetic routes that introduce the requisite double bonds at specific positions through reactions such as Wittig or olefin metathesis.
  • Biotechnological Methods: Microbial fermentation using genetically engineered microorganisms can also produce this fatty acid by modifying their metabolic pathways to enhance polyunsaturated fatty acid production .

11,14,17-Eicosatrienoic acid has several applications across different fields:

  • Nutraceuticals: Its potential health benefits make it a candidate for dietary supplements aimed at improving heart health and reducing inflammation.
  • Cosmetics: Due to its moisturizing properties and ability to improve skin barrier function, it is used in cosmetic formulations.
  • Pharmaceuticals: Research is ongoing into its use in developing anti-inflammatory drugs and other therapeutic agents targeting metabolic disorders .

Studies exploring the interactions of 11,14,17-eicosatrienoic acid with other biological molecules have revealed its role in:

  • Membrane Fluidity: It influences the fluidity of cell membranes due to its unsaturated nature, affecting membrane protein function and receptor activity.
  • Enzyme Modulation: This fatty acid can modulate the activity of various enzymes involved in lipid metabolism and inflammatory pathways.
  • Synergistic Effects with Other Fatty Acids: Research suggests that when combined with other omega-3 or omega-6 fatty acids, it may enhance or alter biological responses related to inflammation and cardiovascular health .

Several compounds share structural similarities with 11,14,17-eicosatrienoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Alpha-linolenic AcidC18H30O2; three double bonds at positions 9, 12, 15Shorter carbon chain; more prevalent in diets
Gamma-linolenic AcidC18H30O2; double bonds at positions 6, 9, 12Different position of double bonds
Docosahexaenoic AcidC22H32O2; six double bondsLonger chain; highly concentrated in fish oils
Eicosapentaenoic AcidC20H30O2; five double bondsHigher degree of unsaturation; found in fish oils

11,14,17-Eicosatrienoic acid stands out due to its unique positioning of double bonds which influences its biological activity differently compared to these similar compounds. Its specific structural configuration contributes to its distinct physiological effects and potential health benefits .

11,14,17-Eicosatrienoic acid belongs to the class of organic compounds known as long-chain fatty acids. It contains a 20-carbon backbone with three cis double bonds positioned at carbons 11, 14, and 17 from the carboxylic end. This configuration classifies it as an omega-3 fatty acid, with the first double bond occurring at the third carbon from the methyl (omega) end.

Basic Chemical Information

PropertyValue
Chemical FormulaC₂₀H₃₄O₂
Molecular Weight306.48 g/mol
IUPAC Name(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid
CAS Registry Number17046-59-2
Physical StateColorless oil (in pure form)
SolubilityPractically insoluble in water; soluble in organic solvents
Chemical NatureVery hydrophobic, relatively neutral

The systematic IUPAC name (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid indicates the positions of the three double bonds, all in cis (Z) configuration. Each double bond is separated by a methylene group, classifying it as a methylene-interrupted polyunsaturated fatty acid.

Structural Identifiers

11,14,17-Eicosatrienoic acid can be represented by several structural identifiers used in chemical databases:

Identifier TypeValue
SMILESCC\C=C/C\C=C/C\C=C/CCCCCCCCCC(O)=O
InChIInChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-
InChI KeyAHANXAKGNAKFSK-PDBXOOCHSA-N

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.255880323 g/mol

Monoisotopic Mass

306.255880323 g/mol

Heavy Atom Count

22

Appearance

Assay:≥98%A solution in ethanol

Wikipedia

All-cis-icosa-11,14,17-trienoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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